molecular formula C9H6Cl2N2S B1298045 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine CAS No. 39893-80-6

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B1298045
CAS No.: 39893-80-6
M. Wt: 245.13 g/mol
InChI Key: UWAXMUSNRIUHRQ-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H6Cl2N2S and its molecular weight is 245.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dichlorophenyl group at the para position. Its molecular formula is C9H7Cl2N2SC_9H_7Cl_2N_2S, and it is characterized by specific functional groups that contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been shown to possess antibacterial and antifungal activities.

  • Antibacterial Activity : Studies have demonstrated that compounds with halogen substitutions on the phenyl ring enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these activities often range from 32 to 42 μg/mL, showing promising results compared to standard antibiotics like streptomycin .
  • Antifungal Activity : The compound also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger. Inhibition rates were reported between 58% and 66%, indicating a potential for therapeutic applications in fungal infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies.

  • Cell Line Studies : In vitro studies have shown that this compound demonstrates significant cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of the dichlorophenyl group is believed to enhance its antiproliferative effects .
  • Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that the presence of electronegative substituents such as chlorine is crucial for its potency .
CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHT2915.6Induction of apoptosis
Another Thiazole DerivativeJurkat12.5Cell cycle arrest

Anti-inflammatory Activity

Thiazole derivatives have also been recognized for their anti-inflammatory properties.

  • 5-Lipoxygenase Inhibition : Some derivatives of thiazoles have shown direct inhibition of 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis linked to inflammatory diseases such as asthma and rheumatoid arthritis. This suggests that this compound could be beneficial in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor growth and improved survival rates compared to control groups. These studies emphasize the potential for developing thiazole-based therapies for cancer treatment .
  • Combination Therapies : Research has explored the use of thiazole derivatives in combination with other chemotherapeutic agents. The synergistic effects observed suggest enhanced therapeutic outcomes when combined with established cancer drugs .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXMUSNRIUHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347166
Record name 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39893-80-6
Record name 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(3,4-dichlorophenyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 3′,4′-dichloroacetophenone and thiourea as the raw materials, the same operation as the Example 395(1) gave the title compound.
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Yield
77.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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